1,1-Dibromo-3-chloroacetone

Disinfection Byproducts Water Treatment Environmental Monitoring

1,1-Dibromo-3-chloroacetone (CAS 1578-18-3) is a mixed halogenated ketone with the molecular formula C3H3Br2ClO and a molecular weight of 250.31 g/mol. It is a liquid compound with a predicted density of 2.2±0.1 g/cm³, a predicted boiling point of 236.0±25.0 °C at 760 mmHg, and a predicted flash point of 96.5±23.2 °C.

Molecular Formula C3H3Br2ClO
Molecular Weight 250.31 g/mol
CAS No. 1578-18-3
Cat. No. B11927860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromo-3-chloroacetone
CAS1578-18-3
Molecular FormulaC3H3Br2ClO
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESC(C(=O)C(Br)Br)Cl
InChIInChI=1S/C3H3Br2ClO/c4-3(5)2(7)1-6/h3H,1H2
InChIKeyGNWZITBRPXAMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromo-3-chloroacetone CAS 1578-18-3: A Mixed Halogenated Acetone for DBP Research and Synthetic Chemistry


1,1-Dibromo-3-chloroacetone (CAS 1578-18-3) is a mixed halogenated ketone with the molecular formula C3H3Br2ClO and a molecular weight of 250.31 g/mol [1]. It is a liquid compound with a predicted density of 2.2±0.1 g/cm³, a predicted boiling point of 236.0±25.0 °C at 760 mmHg, and a predicted flash point of 96.5±23.2 °C [2]. This compound is primarily recognized as a halogenated disinfection byproduct (DBP) formed under elevated bromide conditions when chlorine or chloramine is employed as a secondary disinfectant in ozone-chlorine and ozone-chloramine water treatment processes [3].

Why Generic Substitution Fails for 1,1-Dibromo-3-chloroacetone in DBP Research and Synthetic Applications


Simple in-class substitution of 1,1-dibromo-3-chloroacetone with other halogenated acetones is not scientifically valid due to its mixed halogen substitution pattern (geminal dibromo plus monochloro) and its formation pathway specificity [1]. Unlike purely chlorinated analogs (e.g., 1,1-dichloroacetone or 1,3-dichloroacetone), this compound requires the co-presence of both chlorine- and bromine-based oxidants during water treatment to form at appreciable concentrations [2]. The substitution pattern—with two bromine atoms at the C1 position and a chlorine atom at the C3 position—imparts distinct physicochemical properties including a higher predicted LogP value relative to purely chlorinated analogs, which influences extraction efficiency, chromatographic behavior, and biological partitioning [1]. Furthermore, its classification under GHS as Acute Toxicity Category 4 (oral) and Aquatic Chronic Toxicity Category 1 (H410: Very toxic to aquatic life with long lasting effects) establishes a specific hazard profile that must be managed in laboratory and industrial settings [3].

Quantitative Differentiation Guide: 1,1-Dibromo-3-chloroacetone vs. Halogenated Acetone Analogs


Formation Pathway Specificity: Exclusive DBP Formation Under Ozone-Chlorine/Bromide Conditions

1,1-Dibromo-3-chloroacetone forms as a specific disinfection byproduct only when three conditions are simultaneously met: (1) ozone is used as the primary disinfectant, (2) chlorine or chloramine is applied as a secondary disinfectant, and (3) elevated bromide levels are present in the source water [1]. In contrast, purely chlorinated analogs such as 1,1-dichloroacetone and 1,1,1-trichloroacetone form under standard chlorination conditions without requiring elevated bromide concentrations [2].

Disinfection Byproducts Water Treatment Environmental Monitoring

Relative Cytotoxicity Risk Assessment: Inferred Toxicity Based on Haloketone Structure-Activity Class Data

While direct cytotoxicity data for 1,1-dibromo-3-chloroacetone remains unavailable in peer-reviewed literature, class-level structure-activity data for halogenated acetones (haloketones, HKs) provides a critical toxicity risk context. A 2024 study in Water Research established a quantitative cytotoxicity ranking for seven HKs in Chinese hamster ovary (CHO) cells, demonstrating that 1,3-dichloroacetone (LC50: 1.0 ± 0.20 μM) and 1,3-dibromoacetone (LC50: 1.5 ± 0.19 μM) are the most toxic members of this class, exceeding the cytotoxicity of most regulated and priority aliphatic DBPs [1]. The study also established that HKs contributed 86.7% of total calculated additive cytotoxicity of aliphatic DBPs in South Carolina drinking water and 14.0% of overall drinking water cytotoxicity, despite HKs representing only 18.8% of total DBPs measured [1].

Cytotoxicity Toxicology Drinking Water Safety

Physical Property Differentiation: Density and Boiling Point vs. Common Halogenated Acetone Analogs

1,1-Dibromo-3-chloroacetone exhibits distinct physicochemical properties relative to its purely chlorinated and purely brominated analogs due to its mixed halogen composition. The compound has a predicted density of 2.2±0.1 g/cm³, a predicted boiling point of 236.0±25.0 °C at 760 mmHg, and a predicted flash point of 96.5±23.2 °C [1]. In comparison, 1,3-dichloroacetone (MW 126.97) has a boiling point of approximately 173 °C and density of 1.38 g/cm³, while 1,1,1-trichloroacetone (MW 161.41) has a boiling point of approximately 149 °C [2].

Physicochemical Properties Analytical Chemistry Separation Science

Synthetic Utility: Regioselective Reactivity via Geminal Dibromo Group

The geminal dibromo group at the C1 position of 1,1-dibromo-3-chloroacetone provides a site for selective nucleophilic substitution chemistry that is not available in monohalogenated or differently substituted analogs. The compound can undergo nucleophilic substitution with hydroxide ions to yield 1,1-dihydroxy-3-chloroacetone . In contrast, 1,3-dichloroacetone offers two equivalent chloromethyl sites for substitution, while 1,1-dichloroacetone lacks the third halogen substitution site at C3, limiting the diversity of sequential derivatization reactions [1].

Organic Synthesis Pharmaceutical Intermediates Halogenated Building Blocks

Optimal Research and Industrial Application Scenarios for 1,1-Dibromo-3-chloroacetone


Environmental Monitoring: Analytical Standard for Ozone-Chlorine/Bromide Water Treatment DBP Profiling

Environmental laboratories and water utilities should procure 1,1-dibromo-3-chloroacetone as an analytical reference standard when conducting comprehensive DBP occurrence surveys in drinking water systems that employ ozone as a primary disinfectant followed by chlorine or chloramine secondary disinfection. The compound serves as a specific marker for treatment scenarios involving elevated source-water bromide concentrations [1]. Its inclusion in analytical method development (GC-MS or GC-ECD) is essential for accurately quantifying the full spectrum of halogenated acetone DBPs and for assessing the contribution of this class to overall drinking water cytotoxicity, which has been shown to be disproportionately high relative to their measured concentration [2].

Toxicological Research: In Vitro Cytotoxicity and Genotoxicity Screening of Unregulated Priority DBPs

Academic and regulatory toxicology researchers investigating the health effects of unregulated disinfection byproducts should prioritize 1,1-dibromo-3-chloroacetone for in vitro cytotoxicity and genotoxicity studies. Given that halogenated ketones (HKs) as a class contributed 86.7% of total calculated additive cytotoxicity from aliphatic DBPs in South Carolina drinking water samples while representing only 18.8% of total measured DBPs by mass, the acquisition of purified 1,1-dibromo-3-chloroacetone is necessary to generate direct, compound-specific toxicological data [2]. This data will inform future regulatory decisions regarding DBP monitoring and water treatment optimization.

Organic Synthesis: Mixed Halogenated Building Block for Regioselective Pharmaceutical Intermediate Preparation

Medicinal and synthetic organic chemists developing novel pharmaceutical intermediates should consider 1,1-dibromo-3-chloroacetone as a specialized building block when reaction sequences require sequential, regioselective nucleophilic substitution or differential leaving group chemistry. The presence of a geminal dibromo group at the C1 position alongside an isolated chloro group at the C3 position provides three halogen handles with distinct reactivity profiles . This substitution pattern is particularly valuable for constructing asymmetrically functionalized ketone derivatives that are not readily accessible from symmetrical dihalogenated acetone analogs such as 1,3-dichloroacetone or 1,3-dibromoacetone.

Laboratory Safety and Hazard Communication: GHS-Compliant Procurement and Handling

Procurement officers and laboratory safety managers should note the specific GHS classification for 1,1-dibromo-3-chloroacetone when ordering this compound: Acute Toxicity Category 4 (oral, H302: Harmful if swallowed) and Aquatic Chronic Toxicity Category 1 (H410: Very toxic to aquatic life with long lasting effects) [3]. These classifications necessitate appropriate personal protective equipment, engineering controls, and waste disposal protocols that may differ from those required for less toxic halogenated acetone analogs. Proper hazard communication and compliance with institutional chemical hygiene plans depend on accurate compound identification and sourcing of materials with appropriate documentation.

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